molecular formula C11H21N3O4 B2916660 Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate CAS No. 2445790-44-1

Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate

Cat. No. B2916660
M. Wt: 259.306
InChI Key: CDXHSVZYGQHTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 2445790-44-1 . It has a molecular weight of 259.31 . The IUPAC name for this compound is tert-butyl 2-(diaminomethylene)azetidine-1-carboxylate acetate . It is stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-5-4-6(12)7(10)11;1-2(3)4/h4-5,10-11H2,1-3H3;1H3,(H,3,4) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4°C . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the sources I found.

Scientific Research Applications

Acetic Acid in Industrial and Environmental Chemistry

Acetic acid plays a critical role in various industrial and environmental applications, particularly in the separation processes from aqueous solutions due to its significance in reactions like the synthesis of acetic esters. The study by Mohadesi & Rezaei (2020) explores the thermodynamic investigation of liquid-liquid equilibrium in a system consisting of water, acetic acid, and organic solvent at various temperatures. Using Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models, this research provides insights into the industrial and environmental benefits of acetic acid separation processes, highlighting its importance in chemical synthesis and environmental management. (Mohadesi & Rezaei, 2020)

Carbonylation Reactions Catalyzed by Acidic Zeolites

The carbonylation of alcohols and ethers, a significant reaction for forming carboxylic acids and esters, utilizes methanol and dimethyl ether on acidic zeolites. The study conducted by Cheung et al. (2006) describes the process of transforming surface alkyl groups into acylium ions, which then form carboxylic acids and esters. This process, applied in the synthesis of acetic acid among other compounds, demonstrates the catalytic versatility of acidic zeolites in promoting efficient and selective carbonylation reactions. (Cheung et al., 2006)

Hydrocarboxylation of Methanol to Acetic Acid

The synthesis of acetic acid from methanol, CO2, and H2 represents a novel route for acetic acid production, addressing both the demand for sustainable chemical synthesis and the need for CO2 utilization. The research by Qian et al. (2016) highlights the efficiency of a Ru–Rh bimetallic catalyst in catalyzing this reaction, showcasing a significant advancement in the field of synthetic chemistry and CO2 transformation. This method not only contributes to the sustainable production of acetic acid but also exemplifies the potential of converting greenhouse gases into valuable industrial chemicals. (Qian et al., 2016)

Enantioselective Esterification Reaction

The kinetic resolution of racemic carboxylic acids through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction represents a significant advancement in the field of chiral synthesis. The study by Ishihara et al. (2008) demonstrates high asymmetric induction in the esterification of tert-butyl alcohol, providing a novel approach for the resolution of racemic mixtures. This research not only furthers the understanding of catalytic enantioselective reactions but also offers a practical method for the synthesis of chiral molecules, essential in various fields including pharmaceuticals and materials science. (Ishihara et al., 2008)

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-5-4-6(12)7(10)11;1-2(3)4/h6H,4-5H2,1-3H3,(H3,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHSVZYGQHTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC1C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate

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